N-Nitrosofenfluramine

Beschreibung

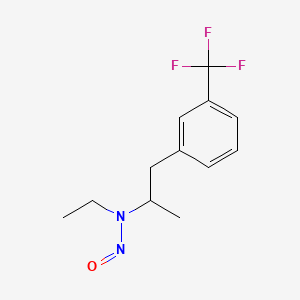

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGWNJLSTCQSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891492 | |

| Record name | N-Nitrosofenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19023-40-6 | |

| Record name | N-Nitrosofenfluramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019023406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosofenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDC74B71K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Nitrosofenfluramine chemical structure and properties

An In-Depth Technical Guide to N-Nitrosofenfluramine: Structure, Properties, and Analytical Considerations

This guide provides a comprehensive technical overview of N-Nitrosofenfluramine, a nitrosamine impurity of significant interest to the pharmaceutical industry. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, formation, analytical detection, and toxicological implications.

Introduction: The Emergence of a Critical Impurity

N-Nitrosofenfluramine is a nitrosamine derivative of fenfluramine, a previously marketed anorectic agent.[1] Like other N-nitroso compounds, it is classified as a probable human carcinogen, making its detection and control in any pharmaceutical product a matter of utmost regulatory and safety concern.[2][3] This compound can arise from the nitrosation of its parent secondary amine, fenfluramine, a reaction that can occur during drug synthesis, processing, or even storage under certain conditions.[4] The presence of residual nitrites (often found in excipients) and acidic conditions can facilitate this transformation.[4]

Recent scrutiny of nitrosamine impurities by global regulatory bodies has underscored the need for a thorough understanding of these molecules. This guide synthesizes the available scientific literature to provide a core reference for professionals working to mitigate the risks associated with N-Nitrosofenfluramine.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecular structure and properties of N-Nitrosofenfluramine is fundamental to the development of effective control and analytical strategies.

Molecular Identity

N-Nitrosofenfluramine is a chiral molecule, existing as a racemic mixture unless specific stereoselective synthesis is employed.[5] The presence of the N-nitroso group introduces the possibility of cis/trans isomerism.[1]

Caption: Chemical Identity of N-Nitrosofenfluramine.

Physicochemical and Spectroscopic Data

The characterization of N-Nitrosofenfluramine relies on a combination of spectroscopic techniques. The data presented below has been compiled from analytical studies identifying the compound.[1]

| Property | Value / Description |

| Physical Form | Yellow oil[1] |

| UV Absorption Max (λmax) | 234 nm[1] |

| ¹³C NMR Shifts (ppm) | 138.55, 132.54, 129.10, 125.72, 125.70, 123.73, 123.71, 60.62, 41.75, 38.69, 19.97, 11.66[1] |

| ¹H NMR Shifts (ppm) | 7.49 (d), 7.43 (bs), 7.40 (d), 7.35 (q), 4.61 (m), 3.50 (m), 3.46 (m), 3.26 (q), 3.09 (q), 1.51 (d), 0.98 (t)[1] |

| Key FT-IR Peaks (cm⁻¹) | 2981.3, 2939.5 (C-H stretch), 1448.6 (N=O stretch region), 1331.2, 1202.7, 1164.9, 1125.1 (C-F stretch)[1] |

| Mass Spectrometry (EI) | Major fragments (m/z): 260 (M⁺), 230, 211, 186, 159 (base peak), 101, 71, 56, 42[1] |

| Mass Spectrometry (ESI+) | Protonated molecule [M+H]⁺ at m/z 261. Isomers may be present.[1][6] |

Formation and Synthesis

Understanding the formation mechanism is key to preventing the emergence of N-Nitrosofenfluramine as an impurity.

Mechanism of Formation

N-Nitrosofenfluramine is formed via the nitrosation of fenfluramine, a secondary amine. This reaction typically occurs when a nitrosating agent, such as nitrous acid (HNO₂), reacts with the amine.[4] Nitrous acid is often formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[4]

Caption: General Formation Pathway of N-Nitrosofenfluramine.

The risk of this reaction is heightened during API synthesis or drug product formulation if there is carryover of reagents or if excipients contain residual nitrites. Elevated temperatures and prolonged storage can also increase the rate of formation.[7]

Laboratory Synthesis Protocol

A reference standard of N-Nitrosofenfluramine is essential for analytical method development. The following protocol is adapted from the literature for its laboratory-scale synthesis from fenfluramine.[1]

Causality: This procedure utilizes the classical nitrosation reaction. Fenfluramine is dissolved and cooled to slow the reaction rate and minimize side reactions. Sodium nitrite provides the nitrite ion, and the addition of concentrated hydrochloric acid creates the acidic environment necessary to form the active nitrosating agent, nitrous acid. The reaction is allowed to proceed for an extended period to ensure complete conversion. A basic workup with sodium bicarbonate neutralizes the acid, and extraction with a nonpolar solvent (ether) isolates the newly formed, less polar N-Nitrosofenfluramine from the aqueous phase.

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.5 g of fenfluramine standard in 10 mL of ethanol in a suitable flask.

-

Cooling: Cool the solution to 5°C in an ice bath.

-

Nitrite Addition: Add 0.3 g of sodium nitrite to the cooled solution and agitate the mixture.

-

Acidification: While maintaining the temperature at 5°C, slowly add 0.7 mL of concentrated hydrochloric acid.

-

Reaction: Remove the flask from the ice bath and allow the mixture to stir at room temperature for 28 hours.

-

Quenching: Pour the reaction mixture into approximately 10 mL of ice water.

-

Neutralization: Carefully adjust the pH of the mixture to ~8 using a 10% aqueous solution of sodium bicarbonate.

-

Extraction: Extract the N-Nitrosofenfluramine from the aqueous mixture with 20 mL of diethyl ether. Repeat the extraction if necessary.

-

Washing: Wash the combined ether phase with distilled water until the aqueous layer is neutral.

-

Isolation: Remove the ether by reduced-pressure distillation (rotary evaporation).

-

Drying: The final product, a yellow oil, is obtained after vacuum drying.[1]

Analytical Methodologies

Robust and sensitive analytical methods are required to detect and quantify N-Nitrosofenfluramine at the trace levels mandated by regulatory agencies. Several techniques have been successfully employed.[1][8]

Caption: A Generalized Workflow for N-Nitrosofenfluramine Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile nitrosamines.

Rationale: This method leverages the volatility of N-Nitrosofenfluramine for separation in the gas phase. The temperature program is designed to first elute more volatile components before ramping up to elute the target analyte within a reasonable timeframe, ensuring a sharp peak shape. The MS detector provides high selectivity and allows for definitive identification based on the compound's unique mass spectrum and fragmentation pattern.

Protocol Example: [1]

-

System: Agilent 6890A GC with HP5973 MS detector.

-

Column: 25-m HP-5 (0.2-mm i.d., 0.33-µm film thickness).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp 1: 20°C/min to 240°C.

-

Ramp 2: 15°C/min to 280°C, hold for 12 min.

-

-

MS Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50 to 500.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is suitable for a broader range of nitrosamines, including those that are less volatile or thermally labile.

Rationale: This method separates components in the liquid phase, avoiding the high temperatures of a GC inlet that could potentially degrade the sample or create artificial nitrosamines. A reverse-phase C18 column is used to retain the relatively nonpolar N-Nitrosofenfluramine. The isocratic mobile phase provides consistent elution. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is ideal for sensitive quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Protocol Example: [1]

-

System: Agilent 1100 HPLC with an ion trap mass selective detector.

-

Column: Zorbax SB-C18.

-

Mobile Phase: Isocratic elution with 40:60 (v/v) water (containing 0.5% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Ionization Mode: Electrospray Ionization, positive mode (ESI+).

-

Key Ions: [M+H]⁺ at m/z 261.

Toxicological Profile and Regulatory Context

The primary concern with N-Nitrosofenfluramine is its potential carcinogenicity, a characteristic of the broader nitrosamine class.

Mechanism of Toxicity

The toxicity of N-Nitrosofenfluramine is significantly greater than its parent compound, fenfluramine, indicating the critical role of the nitroso functional group.[9]

Metabolic Activation: Like other nitrosamines, N-Nitrosofenfluramine is believed to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[10][11] This process, likely involving α-hydroxylation, generates unstable intermediates that can ultimately form highly reactive electrophilic species (diazonium ions).[10][11] These electrophiles can then covalently bind to cellular macromolecules, most critically DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired.[11]

Cellular Effects: Studies in isolated rat hepatocytes have demonstrated that N-Nitrosofenfluramine induces cytotoxicity through a direct assault on cellular machinery.[9]

Caption: Cytotoxicity Pathway of N-Nitrosofenfluramine in Hepatocytes.[9]

The compound acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential and impairing ATP synthesis.[9] This is followed by oxidative stress, evidenced by the depletion of glutathione and the accumulation of malondialdehyde, a marker of lipid peroxidation.[9]

Regulatory Standing

Given its classification as a potential genotoxic carcinogen, strict control limits are placed on N-Nitrosofenfluramine. The U.S. Food and Drug Administration (FDA) uses a Carcinogenic Potency Categorization Approach (CPCA) for nitrosamines. N-Nitrosofenfluramine is classified as a Potency Category 3 impurity, which corresponds to a recommended acceptable intake (AI) limit of 400 ng/day .[2] Drug manufacturers are required to perform risk assessments to determine the potential for nitrosamine impurities in their products and, if a risk is identified, to develop validated analytical methods to ensure these limits are not exceeded.

Conclusion

N-Nitrosofenfluramine represents a significant analytical and safety challenge in pharmaceutical development and manufacturing. Its potential for formation from fenfluramine necessitates rigorous risk assessment and control strategies. This guide has provided a foundational understanding of its chemical properties, synthesis, analytical detection, and toxicological risks. By leveraging detailed protocols for synthesis and analysis, and by understanding the mechanisms of its formation and toxicity, researchers and drug development professionals can better design and implement strategies to ensure product quality and patient safety.

References

-

Liu, Y., et al. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Chromatographic Science, 43(1), 8-12.[1]

-

PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information. Retrieved from a relevant source.[12]

-

precisionFDA. (n.d.). N-NITROSO-FENFLURAMINE. Retrieved from a relevant source.[5]

-

Google Patents. (n.d.). CN108883399B - Fenfluramine composition and preparation method thereof. Retrieved from a relevant source.[13]

-

Cleanchem. (n.d.). N-Nitroso Fenfluramine Impurity. Retrieved from a relevant source.[14]

-

Liu, Y., et al. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. academic.oup.com. Retrieved from a relevant source.[15]

-

LGC Standards. (n.d.). N-Nitrosofenfluramine. Retrieved from a relevant source.[2]

-

Google Patents. (n.d.). US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it. Retrieved from a relevant source.[16]

-

precisionFDA. (n.d.). N-NITROSOFENFLURAMINE, (S)-. Retrieved from a relevant source.[3]

-

Veeprho. (n.d.). N-Nitrosofenfluramine. Retrieved from a relevant source.[17]

-

Nakagawa, Y., et al. (2005). N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes. Archives of Toxicology, 79(4), 229-237.[9]

-

Liu, Y., et al. (2005). Identifying N-nitrosofenfluramine in a nutrition supplement. PubMed. Retrieved from a relevant source.[8]

-

Manasa Life Sciences. (n.d.). N-Nitroso Fenfluramine. Retrieved from a relevant source.[4]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.[10]

-

USP Store. (n.d.). N-Nitroso Fenfluramine Solution. Retrieved from a relevant source.[18]

-

ResearchGate. (n.d.). Metabolic activation of N-nitroso compounds. Retrieved from a relevant source.[19]

-

Honeyman, G. (2024). Stability Testing Challenges for N-Nitrosamine Impurities. LinkedIn. Retrieved from a relevant source.[20]

-

HMA-EMA Catalogues. (n.d.). Endogenous formation of nitrosamines from drug substances (GITox). Retrieved from a relevant source.[21]

-

ResearchGate. (n.d.). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Retrieved from a relevant source.[7]

-

Shimadzu. (n.d.). LC-MS Application Data Sheet No. 51 Analysis of N-nitroso-fenfluramine using LC-MS. Retrieved from a relevant source.[6]

-

ResearchGate. (n.d.). Synthesis of Flufenamic Acid. Retrieved from a relevant source.[22]

-

Google Patents. (n.d.). US10351510B2 - Fenfluramine compositions and methods of preparing the same. Retrieved from a relevant source.[23]

-

Impactfactor. (n.d.). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Retrieved from a relevant source.[24]

-

Agilent. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from a relevant source.[25]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. Retrieved from a relevant source.[11]

-

PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from a relevant source.[26]

-

PubMed. (n.d.). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. Retrieved from a relevant source.[27]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Nitrosofenfluramine | CAS 19023-40-6 | LGC Standards [lgcstandards.com]

- 3. GSRS [precision.fda.gov]

- 4. N-Nitroso fenfluramine | Manasa Life Sciences [manasalifesciences.com]

- 5. GSRS [precision.fda.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. academic.oup.com [academic.oup.com]

- 16. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]

- 17. veeprho.com [veeprho.com]

- 18. store.usp.org [store.usp.org]

- 19. researchgate.net [researchgate.net]

- 20. stabilityhub.com [stabilityhub.com]

- 21. catalogues.ema.europa.eu [catalogues.ema.europa.eu]

- 22. researchgate.net [researchgate.net]

- 23. US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

- 24. impactfactor.org [impactfactor.org]

- 25. agilent.com [agilent.com]

- 26. pmda.go.jp [pmda.go.jp]

- 27. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of N-Nitrosofenfluramine Reference Standard

Foreword: The Critical Role of Reference Standards in Pharmaceutical Safety

The landscape of pharmaceutical quality control has been significantly shaped by the emergence of nitrosamine impurities as a critical safety concern. N-nitrosamines, classified as probable human carcinogens, can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control and monitoring of these impurities.[1][2][3]

N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, a pharmaceutical compound formerly used as an appetite suppressant and now repurposed for treating seizures associated with specific epilepsy syndromes like Dravet syndrome.[4][5][6] The potential for N-Nitrosofenfluramine to form from its secondary amine precursor, fenfluramine, necessitates its synthesis as a certified reference standard. This standard is indispensable for the development and validation of sensitive analytical methods required to detect and quantify this impurity at trace levels, ensuring patient safety and regulatory compliance.[5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of N-Nitrosofenfluramine. It is designed for researchers, analytical scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and self-validating quality control checks essential for producing a reliable reference material.

Guiding Principle: Safety First in Handling N-Nitrosamines

N-nitrosamine compounds are potent genotoxic agents and are reasonably anticipated to be human carcinogens.[1][7] All handling and synthesis steps must be performed with strict adherence to safety protocols.

-

Engineering Controls : All procedures involving N-Nitrosofenfluramine, from reaction setup to purification and handling of the final product, must be conducted within a certified chemical fume hood to prevent inhalation of volatile compounds or aerosols.[7][8]

-

Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

-

A lab coat.

-

Double-gloving with nitrile gloves.[7]

-

Chemical splash goggles or a face shield.

-

-

Waste Disposal : All contaminated materials (glassware, gloves, TLC plates, etc.) and chemical waste must be segregated into a clearly labeled, sealed hazardous waste container for disposal according to institutional and national environmental safety regulations.

-

Designated Area : A specific area within the laboratory should be designated for working with N-nitrosamines to prevent cross-contamination.[7]

The Chemistry of Formation: The Nitrosation of Fenfluramine

The synthesis of N-Nitrosofenfluramine is a classic example of the nitrosation of a secondary amine. Fenfluramine, which contains a secondary ethylamino group, reacts with a nitrosating agent, typically formed in situ from sodium nitrite in an acidic medium.[9][10]

The key steps of the mechanism are:

-

Formation of the Nitrosating Agent : In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water yield the highly reactive nitrosonium ion (NO⁺).

-

Nucleophilic Attack : The lone pair of electrons on the secondary nitrogen atom of fenfluramine acts as a nucleophile, attacking the electrophilic nitrosonium ion.

-

Deprotonation : The resulting intermediate is deprotonated by a weak base (like water) to yield the stable N-nitrosamine product, N-Nitrosofenfluramine.

Caption: Reaction mechanism for the synthesis of N-Nitrosofenfluramine.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established procedures for the synthesis of N-nitrosamines.[11][12] The causality for each step is explained to ensure a deep understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Rationale |

| Fenfluramine Hydrochloride | ≥98% Purity | Starting precursor material |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Source of the nitrosating agent |

| Hydrochloric Acid (HCl) | Concentrated, 37% | Catalyst for forming the nitrosonium ion |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Extraction solvent for the product |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | To neutralize excess acid during work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Drying agent to remove residual water |

| Deionized Water | Type I | Solvent for reagents and washing |

| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for column chromatography |

| TLC Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring and fraction analysis |

Step-by-Step Synthesis Procedure

-

Precursor Dissolution : Dissolve fenfluramine hydrochloride (e.g., 1.0 g) in deionized water (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Rationale: This creates a homogenous aqueous solution for the reaction.

-

-

Acidification and Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Slowly add concentrated hydrochloric acid (e.g., 5 mL).

-

Rationale: The reaction is exothermic and low temperatures prevent decomposition of nitrous acid and minimize side reactions. The acid is essential to generate the active nitrosating agent.[9]

-

-

Nitrosating Agent Addition : In a separate beaker, dissolve sodium nitrite (e.g., 1.5 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred, cold fenfluramine solution over 30 minutes using a dropping funnel.

-

Rationale: Slow, dropwise addition is critical to control the reaction rate and temperature, preventing a runaway reaction and ensuring efficient nitrosation.

-

-

Reaction Monitoring : Allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the progress by Thin-Layer Chromatography (TLC). A new spot corresponding to the less polar N-nitroso product should appear, and the starting material spot should diminish.

-

Rationale: TLC provides a simple, real-time assessment of reaction completion, preventing unnecessary reaction time or premature work-up.

-

-

Reaction Quenching and Neutralization : Once the reaction is complete, carefully quench it by slowly adding saturated sodium bicarbonate solution until the pH is neutral (~7).

-

Rationale: This step neutralizes the excess HCl, making the product safe to handle and preparing it for extraction.

-

-

Product Extraction : Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Rationale: N-Nitrosofenfluramine is a neutral organic compound with higher solubility in dichloromethane than in water, allowing for its efficient separation from the aqueous phase.

-

-

Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: This removes residual water and the volatile extraction solvent, yielding the crude N-Nitrosofenfluramine product, often as a yellow oil.[7]

-

Purification by Column Chromatography

The crude product must be purified to meet the high-purity requirement of a reference standard.

-

Column Packing : Pack a glass chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).

-

Loading : Dissolve the crude product in a minimal amount of the chromatography eluent and load it onto the top of the silica gel column.

-

Elution and Fraction Collection : Elute the column with the chosen solvent system, collecting fractions in separate test tubes.

-

Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure N-Nitrosofenfluramine.

-

Final Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Nitrosofenfluramine reference standard.

Caption: Workflow for the synthesis and purification of N-Nitrosofenfluramine.

Characterization and Quality Control: Validating the Standard

The synthesized material can only be considered a reference standard after its identity, purity, and strength have been unequivocally confirmed through a battery of analytical tests.[11][12] The data should be compared against a commercially sourced certified reference material or thoroughly validated against spectral library data.

| Analytical Technique | Purpose | Expected Outcome / Key Data Points |

| HRMS | Confirms elemental composition | Measured mass should be within 5 ppm of the theoretical exact mass of C₁₂H₁₅F₃N₂O (260.1136).[11][13] |

| ¹H & ¹³C NMR | Confirms molecular structure | Chemical shifts, coupling constants, and integration should match the expected structure of N-Nitrosofenfluramine.[11] |

| FT-IR | Identifies key functional groups | Presence of a characteristic N-N=O stretching vibration.[11] |

| HPLC-UV/DAD | Determines purity and quantifies | A single major peak with >99.0% purity; establishes a retention time.[11] |

| GC-MS | Confirms identity and assesses purity | Mass spectrum should show the molecular ion and a fragmentation pattern consistent with the structure.[11][12] |

Storage and Handling of the Reference Standard

Proper storage is crucial to maintain the integrity and stability of the reference standard over time.

-

Storage Conditions : Store the purified N-Nitrosofenfluramine in an amber vial at -20°C. The compound is light-sensitive and should be protected from light.[7]

-

Handling for Analysis : When preparing stock solutions for analytical use, use a calibrated analytical balance and dissolve the standard in a suitable HPLC-grade solvent like methanol or acetonitrile.[14] Prepare solutions fresh or conduct stability studies to determine their viability over time.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of the N-Nitrosofenfluramine reference standard. The procedure, grounded in fundamental principles of organic chemistry, emphasizes safety, control, and rigorous validation. By following the step-by-step synthesis, purification, and comprehensive characterization protocols, analytical laboratories can confidently produce a high-purity reference standard. This material is essential for the development of sensitive analytical methods to monitor and control nitrosamine impurities, ultimately safeguarding the quality of pharmaceutical products and protecting public health.

References

- Fang, F., Jia, G., & Wang, J. (2002). Identifying N-Nitrosofenfluramine in a nutrition supplement. Journal of AOAC International, 85(5), 1043-1049.

-

precisionFDA. N-NITROSO-FENFLURAMINE. Substance Registration System. [Link]

-

Pardasani, R. T., & Pardasani, P. (2011). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. [Link]

- European Medicines Agency & Heads of Medicines Agencies. (2020). Endogenous formation of nitrosamines from drug substances (GITox).

-

Mascal, M., & Laskar, D. D. (2021). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. Chemistry – A European Journal, 27(45), 11539-11548. [Link]

-

U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

-

Fang, F., Jia, G., & Wang, J. (2002). Identifying N-nitrosofenfluramine in a nutrition supplement. PubMed. [Link]

- Thermo Fisher Scientific. (2021). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.

-

European Medicines Agency (EMA). (2023). Nitrosamine impurities. [Link]

- LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN).

-

CheckRare. (2024). Supplemental Data on the Efficacy of Fenfluramine to Treat Dravet Syndrome-Associated Seizures. YouTube. [Link]

- Clearsynth. N-Nitroso Fenfluramine Impurity.

- Food Safety and Standards Authority of India (FSSAI). (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES.

- World Health Organization (WHO). (2024). Annex 2: WHO guideline on control of nitrosamine impurities in pharmaceuticals.

-

Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1183469. [Link]

- Agilent Technologies. (2025). Nitrosamines Standard (1X1 mL)

- International Atomic Energy Agency (IAEA). (2009). Quality Control of Pesticide Products.

-

Veeprho. N-Nitrosofenfluramine. Product Information. [Link]

-

CURE Epilepsy. (2024). Treatment Talk - Fenfluramine. YouTube. [Link]

-

Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. PMC - PubMed Central. [Link]

-

Itzhak, Y., & Ali, S. F. (2000). Fenfluramine-induced serotonergic neurotoxicity in mice: lack of neuroprotection by inhibition/ablation of nNOS. PubMed. [Link]

Sources

- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. m.youtube.com [m.youtube.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. veeprho.com [veeprho.com]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the Formation Pathways of N-Nitrosofenfluramine in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical area of focus for regulatory bodies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens, necessitating a thorough understanding of their formation and robust control strategies. This guide provides a comprehensive technical overview of the formation pathways of a specific nitrosamine, N-Nitrosofenfluramine, which can arise from the active pharmaceutical ingredient (API) fenfluramine.

This document delves into the fundamental chemical reactions that lead to the formation of N-Nitrosofenfluramine, exploring the critical interplay between the fenfluramine molecule, a secondary amine, and various nitrosating agents. We will dissect the sources of these precursors within the pharmaceutical manufacturing landscape, with a particular focus on the often-overlooked role of excipients as a source of nitrite impurities.

Furthermore, this guide will illuminate how formulation decisions and manufacturing processes can either promote or mitigate the risk of N-Nitrosofenfluramine formation. We will discuss the impact of pH, water content, and storage conditions on the stability of fenfluramine-containing drug products.

Finally, we will provide actionable insights for risk assessment and mitigation, including strategies for excipient selection, the use of inhibitors, and process optimization. A detailed experimental protocol for a forced degradation study and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is also presented to equip researchers with a practical framework for the detection and quantification of N-Nitrosofenfluramine.

Introduction to N-Nitrosofenfluramine

N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, a sympathomimetic amine that has been used as an appetite suppressant and more recently for the treatment of seizures associated with specific epilepsy syndromes. The presence of a secondary amine functional group in the fenfluramine molecule makes it susceptible to nitrosation, leading to the formation of N-Nitrosofenfluramine.

Chemical Structure and Properties:

-

IUPAC Name: N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine

-

N-Nitrosofenfluramine Molecular Formula: C₁₂H₁₅F₃N₂O[1]

-

Molecular Weight: 260.26 g/mol [1]

The toxicological properties of N-Nitrosofenfluramine have not been extensively reported, but as a member of the N-nitrosamine class of compounds, it is considered a probable human carcinogen[2]. This classification necessitates stringent control of its levels in any pharmaceutical product. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the industry on controlling nitrosamine impurities in human drugs[2].

Core Formation Pathways of N-Nitrosofenfluramine

The formation of N-Nitrosofenfluramine is a classic example of the nitrosation of a secondary amine. This reaction requires two key components: the amine substrate (fenfluramine) and a nitrosating agent.

The Fundamental Chemical Reaction

The overall reaction can be represented as follows:

Fenfluramine (a secondary amine) + Nitrosating Agent → N-Nitrosofenfluramine

This reaction is typically favored under acidic conditions, where nitrous acid (HNO₂) is formed from nitrite salts.

Detailed Reaction Mechanism

The nitrosation of a secondary amine like fenfluramine by nitrous acid proceeds through the following steps:

-

Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Nitrous acid can be further protonated and lose a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in fenfluramine acts as a nucleophile and attacks the electrophilic nitrosonium ion.

-

Deprotonation: The resulting intermediate is then deprotonated, typically by a water molecule, to yield the stable N-nitrosamine, N-Nitrosofenfluramine.

Caption: Mechanism of N-Nitrosofenfluramine formation.

Key Factors Influencing Formation

The rate and extent of N-Nitrosofenfluramine formation are influenced by several factors:

-

Concentration of Reactants: Higher concentrations of both fenfluramine and the nitrosating agent will increase the reaction rate.

-

pH: The reaction is highly pH-dependent. Acidic conditions (typically pH < 5) are generally required to form the active nitrosating species. However, at very low pH, the amine substrate can become protonated, rendering it non-nucleophilic and thus inhibiting the reaction.

-

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including nitrosation.

-

Presence of Catalysts and Inhibitors: Certain species can catalyze or inhibit the reaction. For example, some anions can act as catalysts, while antioxidants like ascorbic acid can act as inhibitors by scavenging the nitrosating agent.

Sources of Precursors in Pharmaceutical Manufacturing

Identifying the sources of both the amine and the nitrosating agent is crucial for effective risk assessment and control.

Fenfluramine: The Amine Precursor

The primary source of the amine precursor is the fenfluramine API itself. As a secondary amine, its chemical structure is inherently susceptible to nitrosation. Additionally, related substances or degradation products of fenfluramine that retain the secondary amine moiety could also be potential precursors.

Nitrosating Agents

Nitrosating agents can be introduced into the manufacturing process through various routes:

-

Nitrite Impurities in Excipients: This is a major area of concern. Many common pharmaceutical excipients can contain trace levels of nitrites as impurities. The level of nitrites can vary between different excipients, and even between different batches from the same supplier.

| Common Excipient | Potential for Nitrite Content |

| Microcrystalline Cellulose (MCC) | Can contain variable levels of nitrites. |

| Lactose | Generally low, but can vary. |

| Croscarmellose Sodium | Can be a source of nitrites. |

| Povidone | Can contain nitrites. |

| Talc | Generally low. |

-

Degradation of Nitro-Containing Compounds: Certain packaging materials, such as nitrocellulose-based blister lidding foils, can degrade under the heat of sealing and release nitrogen oxides (NOx), which can act as nitrosating agents.

-

Contamination from Manufacturing: Nitrosating agents can be carried over from previous manufacturing steps or from other processes run on the same equipment if cleaning procedures are inadequate. Solvents and reagents used in the synthesis of the API or the formulation of the drug product can also be a source of contamination.

Role of Formulation and Manufacturing Processes

The choices made during drug product formulation and manufacturing can have a significant impact on the risk of N-Nitrosofenfluramine formation.

-

Formulation pH: The pH of the microenvironment within a solid dosage form can influence the rate of nitrosation. Formulations with an acidic pH are at a higher risk.

-

Water Content: Water is often necessary to facilitate the mobility of reactants in a solid dosage form. Manufacturing processes that involve water, such as wet granulation, can increase the risk of nitrosamine formation compared to dry processes like direct compression.

-

Storage Conditions: Elevated temperatures and humidity during storage can accelerate the degradation of both the API and excipients, potentially leading to the formation of nitrosating agents and increasing the rate of nitrosation.

Risk Assessment and Mitigation Strategies

A systematic risk assessment is essential to identify and control the potential for N-Nitrosofenfluramine formation. This should consider all potential sources of the amine and nitrosating agents, as well as the conditions of manufacturing and storage.

Caption: A simplified workflow for nitrosamine risk assessment.

Mitigation Strategies

Several strategies can be employed to mitigate the risk of N-Nitrosofenfluramine formation:

-

Excipient Selection and Control:

-

Work with suppliers to source excipients with low nitrite content.

-

Establish specifications for nitrite levels in incoming raw materials.

-

-

Use of Antioxidants/Scavengers:

-

Incorporate antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation. These compounds can act as scavengers, reacting with and neutralizing nitrosating agents before they can react with fenfluramine.

-

-

pH Modification:

-

Adjusting the formulation pH to be less acidic can significantly reduce the rate of nitrosation.

-

-

Process Optimization:

-

Favor dry manufacturing processes like direct compression over wet granulation where possible.

-

Optimize process parameters to minimize exposure to high temperatures and humidity.

-

-

Packaging and Storage Controls:

-

Use packaging materials that do not contain nitrocellulose.

-

Store the drug product under controlled conditions of temperature and humidity.

-

Analytical Methodologies for Detection and Quantification

Highly sensitive and specific analytical methods are required to detect and quantify N-Nitrosofenfluramine at the low levels mandated by regulatory agencies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Detailed Experimental Protocol: Forced Degradation Study and LC-MS/MS Analysis

This protocol describes a forced degradation study to intentionally generate N-Nitrosofenfluramine from fenfluramine, followed by its analysis. This is a crucial step in risk assessment and analytical method development.

Objective: To assess the potential for N-Nitrosofenfluramine formation under stressed conditions and to develop an analytical method for its detection.

Materials:

-

Fenfluramine HCl API

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

Procedure:

-

Sample Preparation (Forced Degradation): a. Prepare a stock solution of Fenfluramine HCl in water at a concentration of 1 mg/mL. b. To 1 mL of the Fenfluramine HCl stock solution, add a molar excess of sodium nitrite (e.g., 10-fold molar excess). c. Adjust the pH of the solution to approximately 3.5 with dilute HCl. d. Incubate the solution at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 hours), protected from light. e. After incubation, quench the reaction by adjusting the pH to neutral or by adding a quenching agent like ascorbic acid. f. Dilute the sample with an appropriate solvent (e.g., methanol/water) to a suitable concentration for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Chromatographic Conditions (Example):

- Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Gradient: A suitable gradient to separate N-Nitrosofenfluramine from fenfluramine and other potential degradants.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL. b. Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions:

- N-Nitrosofenfluramine: Monitor the transition from the protonated molecular ion [M+H]⁺ to a characteristic product ion.

- Fenfluramine: Monitor a transition for the parent compound for confirmation.

- Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

-

Data Analysis: a. Identify the N-Nitrosofenfluramine peak based on its retention time and MRM transition. b. Quantify the amount of N-Nitrosofenfluramine formed using a calibration curve prepared from a certified reference standard.

Caption: Workflow for the analysis of N-Nitrosofenfluramine.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The formation of N-Nitrosofenfluramine in pharmaceuticals containing fenfluramine is a potential risk that requires careful management. A thorough understanding of the underlying chemistry, potential sources of precursors, and the influence of formulation and manufacturing processes is paramount. By implementing a robust risk assessment strategy and employing appropriate mitigation measures, including careful selection of excipients, formulation optimization, and process controls, the risk of N-Nitrosofenfluramine formation can be effectively minimized. The use of sensitive and validated analytical methods is essential for monitoring and ensuring the safety and quality of fenfluramine-containing drug products.

References

-

EFPIA. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Retrieved from [Link]

-

Valte, K., et al. (2023). Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation. Pharmaceutics, 15(7), 2015. Retrieved from [Link]

-

precisionFDA. (n.d.). N-NITROSO-FENFLURAMINE. Retrieved from [Link]

-

Lu, J., et al. (2004). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Analytical Toxicology, 28(8), 760-766. Retrieved from [Link]

-

Sallustio, B. C., et al. (2022). Therapeutic drug monitoring of fenfluramine in clinical practice: Pharmacokinetic variability and impact of concomitant antiseizure medications. Epilepsia, 63(1), 138-148. Retrieved from [Link]

-

Plomley, J., & Vasquez, V. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Altasciences. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Excipient Impact on Nitrosamine Formation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

-

UCB. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Retrieved from [Link]

-

National Centre for Pharmacoeconomics. (2024). NCPE Technical Summary - Fenfluramine (Fintepla®). Retrieved from [Link]

-

Guerrini, R., et al. (2024). Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. Epileptic Disorders. Retrieved from [Link]

-

DFE Pharma. (2024). Nitrosamines Risk Mitigation: The critical role of excipients and supplier qualification. Retrieved from [Link]

-

Zhang, J., et al. (2016). N-Nitrosamine formation kinetics in wastewater effluents and surface waters. Environmental Science: Water Research & Technology, 2(2), 312-319. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Retrieved from [Link]

-

FirstWord Pharma. (2021). New FINTEPLA (Fenfluramine) Data Show Long-Term Seizure Frequency Reductions in Patients with Lennox-Gastaut Syndrome (LGS). Retrieved from [Link]

-

IPEC. (2022). IPEC Position Paper: The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

-

Moser, J., et al. (2023). Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. Journal of Pharmaceutical Sciences, 112(5), 1435-1442. Retrieved from [Link]

-

Mirvish, S. S. (1975). Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology, 31(3), 325-351. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Properties of N-Nitrosofenfluramine in Rats

This guide provides a comprehensive overview of the pharmacokinetic properties of N-Nitrosofenfluramine (N-Fen), a nitrosamine derivative of the anorectic drug fenfluramine, in a preclinical rat model. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological and pharmacological studies.

Executive Summary

N-Nitrosofenfluramine, a compound identified as a synthetic adulterant in certain herbal products, has raised toxicological concerns, particularly regarding its potential for hepatotoxicity.[1] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is paramount for elucidating its mechanism of toxicity and assessing its risk to biological systems. This guide synthesizes the available preclinical data in rats, offering insights into its disposition and metabolic fate. The information presented herein is grounded in established scientific literature and provides a framework for conducting further research in this area.

Introduction: The Scientific Imperative for Pharmacokinetic Profiling

The journey of any xenobiotic through a biological system is dictated by its pharmacokinetic (PK) properties. For a compound like N-Nitrosofenfluramine, which is a potential carcinogen, a thorough understanding of its PK profile is not merely an academic exercise but a critical step in risk assessment.[2] The key questions that drive these investigations are:

-

How readily is it absorbed into the systemic circulation?

-

To which tissues and organs does it distribute, and at what concentrations?

-

What are the metabolic pathways it undergoes, and are the metabolites more or less toxic than the parent compound?

-

By what routes and how quickly is it eliminated from the body?

The answers to these questions provide a quantitative framework for interpreting toxicological findings and extrapolating them from preclinical models to humans. For N-Nitrosofenfluramine, the primary preclinical model for these investigations has been the rat.

Absorption and Bioavailability: A Glimpse into Systemic Exposure

Following intraperitoneal (i.p.) administration in rats, N-Nitrosofenfluramine is rapidly absorbed into the systemic circulation.[1] However, the systemic bioavailability of N-Fen following i.p. administration is notably low, estimated to be less than 3%.[1] This suggests that a significant portion of the administered dose may undergo first-pass metabolism in the liver or is not efficiently absorbed into the bloodstream. The low bioavailability is a crucial factor to consider when designing toxicological studies, as the administered dose may not directly correlate with the systemic exposure.

Distribution: Where Does the Compound Go?

Once in the bloodstream, N-Nitrosofenfluramine distributes to all tissues.[1] This wide distribution pattern is indicative of a compound that can readily cross biological membranes. Of particular interest is its distribution to the liver and kidneys, where the exposure, as measured by the area under the concentration-time curve (AUC), is significantly higher than in plasma and the brain.[1] Specifically, the AUC in the liver and kidney were found to be 17.8 and 32.6 times greater than in the plasma, respectively.[1] Despite this, studies have shown that N-Fen does not accumulate in the liver, the primary site of its observed toxicity.[1] This suggests that the hepatotoxicity may not be a result of compound accumulation but rather due to other mechanisms, such as the formation of reactive metabolites.

Metabolism: The Biotransformation of N-Nitrosofenfluramine

The metabolism of N-Nitrosofenfluramine is a critical aspect of its pharmacokinetic profile, as it leads to the formation of other chemical entities with their own pharmacological and toxicological properties. In rats, the primary metabolite of N-Nitrosofenfluramine is norfenfluramine.[1] Interestingly, the parent compound, fenfluramine, was not identified as a major metabolite, suggesting that the N-nitroso group significantly influences the metabolic pathway.[1]

The metabolic conversion of fenfluramine to norfenfluramine is well-documented, and rats are known to exhibit a high norfenfluramine-to-fenfluramine ratio compared to other species.[3] This suggests that the enzymatic machinery for N-dealkylation, a key step in this conversion, is highly active in rats.

Caption: Simplified metabolic pathway of N-Nitrosofenfluramine in rats.

Excretion: Clearing the Compound from the Body

The primary route of excretion for fenfluramine and its metabolites in rats is through the urine, accounting for over 80% of the administered dose.[3] While specific excretion data for N-Nitrosofenfluramine is not detailed in the available literature, it is reasonable to infer that its metabolites, including norfenfluramine, are also primarily cleared by the kidneys.

Data Presentation: A Quantitative Summary

Due to the limited availability of the full dataset from the primary pharmacokinetic study, the following table presents illustrative quantitative data based on the qualitative descriptions found in the literature. These values are intended to provide a conceptual framework and should not be considered as definitive experimental results.

| Parameter | N-Nitrosofenfluramine (Plasma) | Norfenfluramine (Plasma) |

| Dose (i.p.) | 25 mg/kg | - |

| Cmax (ng/mL) | Low | Moderate |

| Tmax (hr) | ~0.5 - 1 | ~2 - 4 |

| AUC (0-t) (ng*hr/mL) | Low | Significantly Higher than N-Fen |

| Half-life (t1/2) (hr) | Short | Longer than N-Fen |

| Bioavailability (%) | < 3 | - |

Experimental Protocols: A Guide to a Preclinical Pharmacokinetic Study

The following is a detailed, step-by-step methodology for a typical pharmacokinetic study of N-Nitrosofenfluramine in rats, synthesized from best practices and available information.

Animal Model and Husbandry

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is required before the start of the study.

Dosing and Administration

-

Dosing Formulation: N-Nitrosofenfluramine should be dissolved in a suitable vehicle, such as a mixture of dimethyl sulfoxide (DMSO) and saline. The final concentration should be prepared to deliver a 25 mg/kg dose in an injection volume of 1-2 mL/kg.

-

Administration: The dose should be administered via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen to avoid the cecum.[4]

Caption: Experimental workflow for a pharmacokinetic study of N-Nitrosofenfluramine in rats.

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) should be collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or sparse sampling from the tail vein.

-

Anticoagulant: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of N-Nitrosofenfluramine and its metabolite, norfenfluramine, in plasma samples.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction (LLE) method can be employed to extract the analytes from the plasma matrix.

-

Chromatographic Separation: A C18 reverse-phase column with a gradient mobile phase of acetonitrile and water with a modifier (e.g., formic acid) is suitable for separating the analytes.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for sensitive and selective detection. Specific precursor-to-product ion transitions for N-Nitrosofenfluramine and norfenfluramine would need to be optimized.

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Discussion and Future Directions

The pharmacokinetic profile of N-Nitrosofenfluramine in rats is characterized by rapid absorption, wide distribution with higher exposure in the liver and kidneys, and metabolism to norfenfluramine. The low systemic bioavailability after intraperitoneal administration is a key finding that warrants further investigation, potentially through studies employing intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism.

Future research should focus on:

-

Elucidating the specific enzymes responsible for the metabolism of N-Nitrosofenfluramine.

-

Identifying and quantifying other potential metabolites.

-

Conducting toxicokinetic studies to correlate plasma and tissue concentrations with toxicological endpoints.

-

Investigating the pharmacokinetics in other species to assess inter-species differences.

A comprehensive understanding of these aspects will be instrumental in accurately assessing the risks associated with N-Nitrosofenfluramine exposure.

References

-

Marchant, N. C., Breen, M. A., Wallace, D., Bass, S., Taylor, A. R., Ings, R. M., Campbell, D. B., & Williams, J. (1992). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica, 22(10), 1251–1266. [Link]

-

Kaddoumi, A., Wada, M., & Nakashima, K. (2011). Pharmacokinetic properties of N-nitrosofenfluramine after its administration to rats. Biomedical chromatography : BMC, 25(5), 579–587. [Link]

-

Caccia, S., & Garattini, S. (1990). Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study. Xenobiotica, 20(4), 429–438. [Link]

-

Manasa Life Sciences. (n.d.). N-Nitroso fenfluramine. Retrieved from [Link]

-

Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]

Sources

N-Nitrosofenfluramine (CAS 19023-40-6): A Comprehensive Guide to Synthesis, Characterization, and Risk Assessment

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

N-Nitrosofenfluramine (N-Fen), a nitrosamine derivative of the anorectic drug fenfluramine, has emerged as a compound of significant concern for the pharmaceutical and regulatory sciences. Initially identified as an illegal adulterant in herbal weight-loss supplements associated with severe hepatotoxicity, it now represents a critical class of Nitrosamine Drug Substance-Related Impurities (NDSRIs) that demand rigorous characterization and control.[1][2] This guide provides a comprehensive technical overview for the synthesis, purification, and multi-modal analytical characterization of N-Nitrosofenfluramine. Authored from the perspective of a senior application scientist, it moves beyond mere recitation of methods to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to its analysis. We will explore the full suite of modern spectroscopic and chromatographic techniques, delve into its metabolic fate, and contextualize its toxicological risks within the current regulatory framework for genotoxic impurities.

Introduction: The Emergence of a High-Risk Analyte

N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, a secondary amine drug previously used as an appetite suppressant.[2][3] Its scientific and regulatory importance stems from two primary sources: its history as a dangerous adulterant and its classification as a potential NDSRI. As an adulterant in certain Chinese dietary supplements, N-Fen was linked to cases of fulminant hepatic failure, highlighting its potent toxicity.[1][4]

More broadly, N-nitrosamines as a class are recognized as probable human carcinogens by the International Agency for Research on Cancer (IARC).[5][6] This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish stringent controls for nitrosamine impurities in pharmaceutical products.[7] N-Nitrosofenfluramine, which can theoretically form from the fenfluramine active pharmaceutical ingredient (API) in the presence of nitrosating agents, is a textbook example of an NDSRI.[8][9] Therefore, a validated, in-depth understanding of its chemical characteristics is not merely an academic exercise but a critical requirement for ensuring patient safety and regulatory compliance in any context where fenfluramine is present.

Physicochemical Properties and Stereochemistry

A foundational step in characterizing any compound is to define its fundamental physicochemical properties. N-Nitrosofenfluramine is a chiral molecule, typically synthesized and encountered as a racemic mixture.[10] The presence of a chiral center and the potential for cis/trans isomerism around the N-N=O bond adds complexity to its analysis, often resulting in the chromatographic separation of its isomers.[11]

Table 1: Physicochemical Properties of N-Nitrosofenfluramine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19023-40-6 (Racemate) | [10][12] |

| 646998-54-1 ((S)-enantiomer) | [13] | |

| Molecular Formula | C₁₂H₁₅F₃N₂O | [10][12] |

| Molecular Weight | 260.26 g/mol | [10][12] |

| Accurate Mass | 260.1136 | [12][14] |

| IUPAC Name | N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]nitrous amide | [12] |

| Synonyms | N-Fen, N-Ethyl-α-methyl-N-nitroso-3-(trifluoromethyl)benzeneethanamine | [10][12] |

| SMILES | CCN(N=O)C(C)Cc1cccc(c1)C(F)(F)F | [10][12] |

| InChIKey | JVGWNJLSTCQSCZ-UHFFFAOYSA-N |[10] |

Synthesis and Purification of a Reference Standard

The unambiguous identification and quantification of N-Fen requires a well-characterized reference standard. The synthesis from its parent amine, fenfluramine, is a straightforward nitrosation reaction.

Expert Rationale for Synthesis

The goal is to generate a high-purity standard for analytical method validation. The choice of nitrosating agent and reaction conditions is critical. While traditional methods use sodium nitrite under acidic conditions, this can generate extraneous byproducts. A cleaner, more controlled approach utilizes reagents like tert-butyl nitrite (TBN) under neutral, solvent-free conditions, which often leads to higher yields and easier purification.[15] The protocol described in the literature, however, demonstrates a successful synthesis using sodium nitrite, which is readily available in most laboratories.[11][16]

Caption: Synthesis of N-Nitrosofenfluramine from Fenfluramine.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature methods.[11]

-

Dissolution: Dissolve 1.0 g of fenfluramine hydrochloride in 20 mL of distilled water in a round-bottom flask. Place the flask in an ice bath to maintain a temperature of 0-5°C.

-

Nitrosation: While stirring vigorously, slowly add a pre-chilled solution of 1.5 g of sodium nitrite in 10 mL of distilled water dropwise over 30 minutes.

-

Acidification: After the addition of sodium nitrite, slowly add 10 mL of 1M hydrochloric acid dropwise, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction to stir in the ice bath for 2 hours. The solution may turn yellow or orange, indicating the formation of the N-nitroso compound.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product three times with 30 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 30 mL of 5% sodium bicarbonate solution and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified using Thin-Layer Chromatography (TLC) or column chromatography to yield the pure N-Nitrosofenfluramine.[11]

-

Storage: The purified standard should be stored neat or in solution at low temperatures (+5°C or below) and protected from light to prevent degradation.[12]

A Multi-Modal Approach to Analytical Characterization

No single analytical technique is sufficient for the complete and unambiguous characterization of a reference standard. A self-validating system relies on the orthogonal application of multiple techniques, where the results from one method confirm and are confirmed by others. This is the cornerstone of generating trustworthy and defensible data.

Caption: Comprehensive analytical workflow for N-Fen characterization.

Spectroscopic Identification and Elucidation

Spectroscopic methods provide detailed information about molecular structure, functional groups, and elemental composition.[17]

MS is indispensable for confirming molecular weight and elucidating structure through fragmentation analysis.

-

High-Resolution MS (HRMS): This is the gold standard for determining elemental composition. By measuring the exact mass of the molecular ion, HRMS provides irrefutable evidence of the chemical formula.[11][16]

-

Gas Chromatography-MS (GC-MS): Ideal for analyzing the thermally stable N-Fen, GC-MS provides reproducible retention times and characteristic fragmentation patterns under electron ionization (EI).[11] A retention time of 8.8 minutes has been reported under specific GC conditions.[4]

-

Liquid Chromatography-MS (LC-MS): Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS is crucial for confirming the molecular weight via the protonated molecular ion ([M+H]⁺) at m/z 261.[4][18] It is also adept at separating the isomers of N-Fen, which have been observed at retention times of 8.7 and 9.4 minutes in one study.[4]

Table 2: Key Mass Spectrometry Data for N-Nitrosofenfluramine

| Technique | Ion / Fragment (m/z) | Interpretation | Source(s) |

|---|---|---|---|

| HRMS (EI) | 260.1136 | Molecular Ion [M]⁺, Confirms C₁₂H₁₅F₃N₂O | [11] |

| GC-MS (EI) | 260 | Molecular Ion [M]⁺ | [11] |

| 230 | [M-NO]⁺ | [11] | |

| 159 | Base Peak, Tropylium-like fragment | [11] | |

| LC-MS (ESI+) | 261 | Protonated Molecular Ion [M+H]⁺ | [4][18] |

| | 302 | Acetonitrile Adduct [M+H+CH₃CN]⁺ |[18] |

Caption: Proposed key fragmentation pathways for N-Fen in EI-MS.

NMR provides the definitive map of the carbon-hydrogen framework.

-

¹H NMR: Reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Table 3: NMR Spectral Data for N-Nitrosofenfluramine (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Description | Source(s) |

|---|---|---|---|

| ¹³C NMR | 138.55, 132.54, 129.10, 125.72, 125.70, 123.73 | Aromatic Carbons | [4][11] |

| 60.62, 41.75, 38.69 | Aliphatic Carbons (backbone) | [4][11] | |

| 19.97, 11.66 | Aliphatic Carbons (methyl/ethyl) | [4][11] | |

| ¹H NMR | 7.49 - 7.35 | Aromatic Protons (4H) | [11] |

| 4.61 | Methine Proton (1H, multiplet) | [11] | |

| 3.50 - 3.09 | Methylene Protons (4H, multiplets/quartets) | [11] | |

| 1.51 | Methyl Protons (3H, doublet) | [11] |

| | 0.98 | Methyl Protons (3H, triplet) |[11] |

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify characteristic functional groups. For N-Fen, key signals include C-H stretching, aromatic C=C vibrations, and the critical N-N=O and C-F stretches.[4][11]

-

UV-Visible Spectroscopy: N-Fen exhibits a characteristic UV absorption maximum (λmax) at 234 nm, which is useful for quantification using an HPLC-UV detector.[11]

Chromatographic Separation and Purity Analysis

Chromatography is essential for separating N-Fen from its precursors, byproducts, and isomers, and for determining its purity.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification in pharmaceutical analysis. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with an acid modifier like trifluoroacetic acid.[18]

-

Gas Chromatography (GC): As previously mentioned, GC is highly effective for N-Fen analysis, providing excellent separation efficiency.[11][19]

-

Thin-Layer Chromatography (TLC): TLC is a cost-effective tool for monitoring reaction progress, identifying optimal solvent systems for column chromatography, and performing preliminary purity checks.[11][16]

Table 4: TLC Rƒ Values for N-Nitrosofenfluramine

| Solvent System | Rƒ Value | Source(s) |

|---|---|---|

| Methanol | 0.85 | [11] |

| Cyclohexane–toluene–triethylamine (75:15:10) | 0.77 | [11] |

| Methanol–n-butanol (60:40) | 0.83 | [11] |

| Cyclohexane–methanol (80:20) | 0.50 |[11] |

Metabolic Fate and Toxicological Profile

Metabolism

Understanding the metabolic fate of N-Fen is crucial for interpreting its toxicological profile. Pharmacokinetic studies in rats have shown that N-Fen is rapidly distributed to all tissues.[20] The primary metabolite identified is norfenfluramine , formed by N-de-ethylation of the parent drug, fenfluramine, which is a known metabolite itself.[20][21] This suggests that the toxic effects could be mediated by the parent N-nitroso compound, its metabolites, or both. The bioavailability of N-Fen after intraperitoneal administration in rats was found to be very low (<3%), suggesting extensive first-pass metabolism or poor absorption.[20]

Sources

- 1. A fatal case of hepatic failure possibly induced by nitrosofenfluramine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 19023-40-6: N-NITROSOFENFLURAMINE | CymitQuimica [cymitquimica.com]

- 3. govinfo.gov [govinfo.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]

- 7. fda.gov [fda.gov]

- 8. veeprho.com [veeprho.com]

- 9. N-Nitroso fenfluramine | Manasa Life Sciences [manasalifesciences.com]

- 10. GSRS [precision.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-Nitrosofenfluramine | CAS 19023-40-6 | LGC Standards [lgcstandards.com]

- 13. GSRS [precision.fda.gov]

- 14. N-Nitrosofenfluramine | TRC-N526500-500MG | LGC Standards [lgcstandards.com]

- 15. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 18. lcms.cz [lcms.cz]

- 19. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]

- 20. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 21. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Formation of N-Nitrosofenfluramine from Fenfluramine

Introduction: The Imperative of Understanding Nitrosamine Impurities

The landscape of pharmaceutical safety is one of constant vigilance, where the potential for unintended chemical transformations within a drug product or the patient's body necessitates rigorous scientific inquiry. A significant area of concern for regulatory bodies and drug developers alike is the formation of N-nitrosamines, a class of compounds recognized as probable human carcinogens.[1] Fenfluramine, a sympathomimetic amine with a history as an appetite suppressant and current applications in treating rare forms of epilepsy, possesses a secondary amine structure, making it a candidate for nitrosation.[2][3] This guide provides a comprehensive technical overview of the in vivo formation of its nitrosated derivative, N-Nitrosofenfluramine.

This document is intended for researchers, toxicologists, and drug development professionals. It will delve into the fundamental chemistry of nitrosation, the physiological conditions that promote this reaction, the metabolic fate of fenfluramine and its implications for nitrosamine formation, and the state-of-the-art methodologies for assessing this critical quality and safety attribute. By synthesizing established principles with field-proven insights, this guide aims to equip scientists with the knowledge to proactively assess and mitigate the risk of N-nitrosofenfluramine formation.

Part 1: The Chemical and Biological Basis of N-Nitrosofenfluramine Formation

The in vivo conversion of fenfluramine to N-nitrosofenfluramine is not a random occurrence but a predictable chemical event governed by the convergence of specific molecular precursors and physiological environments. Understanding this foundation is paramount to any risk assessment strategy.

The Chemistry of Nitrosation: A Tale of Amines and Nitrites